molecular formula C21H17Cl2N3 B284636 N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Numéro de catalogue B284636
Poids moléculaire: 382.3 g/mol
Clé InChI: IKBXYEIEFAOFAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, commonly known as GSK461364A, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2. It was first synthesized by GlaxoSmithKline and has been studied extensively for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

GSK461364A works by binding to the ATP-binding site of N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, thereby preventing their activation and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, GSK461364A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to reduce the severity of inflammation in animal models of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of GSK461364A is its specificity for N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, which allows for targeted inhibition of the cell cycle in cancer cells. However, one limitation is its moderate yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.

Orientations Futures

There are several potential future directions for research on GSK461364A. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of GSK461364A and to improve its yield for use in experiments.

Méthodes De Synthèse

The synthesis of GSK461364A involves several steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the final coupling of the dichlorophenyl group. The overall yield of the synthesis is moderate, with a reported yield of around 30%.

Applications De Recherche Scientifique

GSK461364A has been extensively studied for its potential therapeutic applications in cancer treatment. N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2 are key regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. GSK461364A has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.

Propriétés

Formule moléculaire

C21H17Cl2N3

Poids moléculaire

382.3 g/mol

Nom IUPAC

N-[(3,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H17Cl2N3/c1-13-20(15-6-2-3-7-18(15)25-13)21(26-19-8-4-5-11-24-19)14-9-10-16(22)17(23)12-14/h2-12,21,25H,1H3,(H,24,26)

Clé InChI

IKBXYEIEFAOFAG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

SMILES canonique

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.